molecular formula C15H17N3O2S2 B2447704 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1173060-15-5

4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2447704
CAS No.: 1173060-15-5
M. Wt: 335.44
InChI Key: YTVJPJJPMJYMCE-UHFFFAOYSA-N
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Description

4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a synthetic compound that features a piperazine ring substituted with thiophene groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Thiophene Groups: Thiophene groups can be introduced via a nucleophilic substitution reaction using thiophene derivatives and appropriate leaving groups.

    Formation of the Carboxamide Group: The carboxamide functional group can be formed through the reaction of the piperazine derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring and thiophene groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine or thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug screening and development.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and piperazine moieties may play a role in binding to these targets, while the carboxamide group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-oxo-2-(furan-2-yl)ethyl)-N-(furan-2-yl)piperazine-1-carboxamide: Similar structure with furan rings instead of thiophene.

    4-(2-oxo-2-(pyridin-2-yl)ethyl)-N-(pyridin-2-yl)piperazine-1-carboxamide: Similar structure with pyridine rings instead of thiophene.

Uniqueness

The presence of thiophene rings in 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide may impart unique electronic properties, making it distinct from its analogs with furan or pyridine rings. These properties could influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

4-(2-oxo-2-thiophen-2-ylethyl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14/h1-4,9-10H,5-8,11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVJPJJPMJYMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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